3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Overview
Description
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is a chemical compound with the molecular formula C14H19N3O3. It is a member of the amide class of compounds and has a molecular weight of 277.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial processes are optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid include other pyrazine derivatives and piperidine-containing compounds. Examples include:
- 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)butanoic acid
- 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)pentanoic acid
- 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the pyrazine ring and the piperidine moiety, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
3-[5-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-12(8-16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBKLKSVDLFHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(N=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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